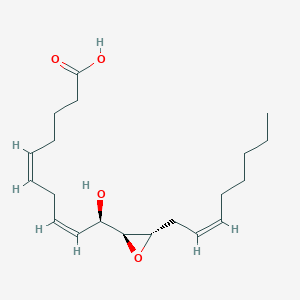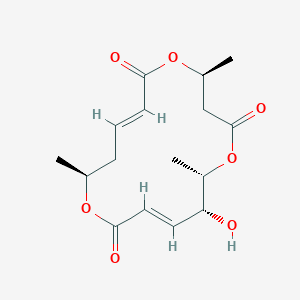
Macrosphelide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrosphelide C is a natural product found in Aplysia kurodai and Periconia byssoides with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Pathways and Stereochemistry Macrosphelide C has been the subject of extensive research focusing on its synthesis and structural characteristics. Notably, the first total synthesis of macrosphelide C involved lactonization of 14-oxo seco acids, reduction, and Mitsunobu inversion. The precursor seco acids were derived from corresponding furans, demonstrating the chemical intricacy involved in its synthesis (Kobayashi & Acharya, 2001). Additionally, the absolute stereostructures of macrosphelides, including C, were elucidated using spectroscopic methods and X-ray analysis, providing a deeper understanding of its molecular geometry and stereochemistry (Yamada et al., 2001).
Advancements in Synthesis Techniques Recent advancements in the synthesis of macrosphelide C involve the use of chemoenzymatic reactions, which have been instrumental in achieving higher overall yields. The synthesis process typically involves several steps, underscoring the complexity and the precision required in the synthesis of this molecule (Nakamura et al., 2002).
Biological Applications and Potential
Cell-Adhesion Inhibition Macrosphelide C, along with its analogues, has been identified as a potent cell-cell adhesion inhibitor. Its mechanism of action is attributed to its unique molecular structure, particularly the novel ester linkages in its macrocyclic skeleton. This property is significant as it offers potential therapeutic applications in conditions where cell adhesion plays a pivotal role, such as in cancer metastasis and certain immune responses (Yamada et al., 2002).
Antifungal Activity Macrosphelide C's close relative, macrosphelide A, has demonstrated antifungal activity, particularly against pathogens like Sclerotinia sclerotiorum and Sclerotium cepivorum. This suggests a potential for the macrosphelide family, including C, in developing novel antifungal agents, especially considering the increasing resistance to current antifungal drugs (Mcquilken et al., 2003).
Apoptosis-Inducing Properties Research indicates that macrosphelide C, along with its derivatives, can induce apoptosis in certain cell lines. This property is particularly intriguing for cancer research, as the ability to selectively induce apoptosis in cancer cells is a desirable trait in anti-cancer therapies (Matsuya et al., 2006).
Eigenschaften
Produktname |
Macrosphelide C |
|---|---|
Molekularformel |
C16H22O7 |
Molekulargewicht |
326.34 g/mol |
IUPAC-Name |
(4S,7E,10S,13E,15R,16S)-15-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |
InChI |
InChI=1S/C16H22O7/c1-10-5-4-6-14(18)22-11(2)9-16(20)23-12(3)13(17)7-8-15(19)21-10/h4,6-8,10-13,17H,5,9H2,1-3H3/b6-4+,8-7+/t10-,11-,12-,13+/m0/s1 |
InChI-Schlüssel |
LHDGUPDIEZSEGS-HRABQTKNSA-N |
Isomerische SMILES |
C[C@H]1C/C=C/C(=O)O[C@H](CC(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C |
Kanonische SMILES |
CC1CC=CC(=O)OC(CC(=O)OC(C(C=CC(=O)O1)O)C)C |
Synonyme |
macrosphelide C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)
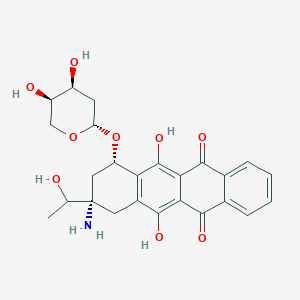

![2-[(E)-but-2-en-2-yl]-10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1249513.png)
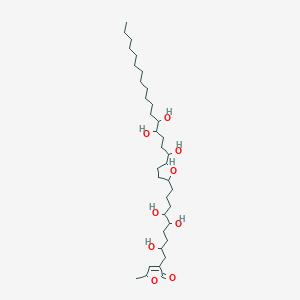
![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)
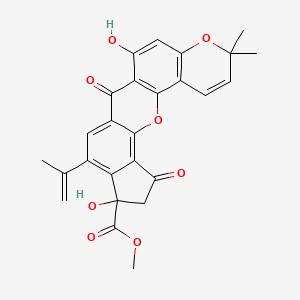

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)
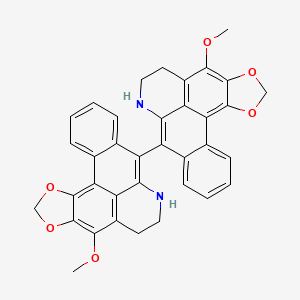
![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)

